(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide
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Description
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S2 and its molecular weight is 353.46. The purity is usually 95%.
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Scientific Research Applications
Removal of Heavy Metals
Research by Zargoosh et al. (2015) explores the use of related thiazole derivatives in environmental applications. They synthesized N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) and used it to create a novel magnetic nanoadsorbent. This material effectively removed Zn2+ and Cd2+ ions from industrial wastes, showing potential for environmental cleanup and waste management applications (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Antihypertensive Agents
A study by Abdel-Wahab et al. (2008) involved synthesizing and evaluating thiazole derivatives as antihypertensive α-blocking agents. These compounds demonstrated good antihypertensive activity and low toxicity, suggesting their potential in cardiovascular pharmacotherapy (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Fluorescent Ligands for Receptor Studies
Amon et al. (2007) developed fluorescent-tagged piperidine derivatives as novel histamine H3 receptor ligands. These compounds, which include thiazole moieties, exhibited high receptor affinities, making them useful tools for studying histamine H3 receptors (Amon, Ligneau, Camelin, Berrebi‐Bertrand, Schwartz, & Stark, 2007).
Na+/H+ Antiporter Inhibitors
Research by Baumgarth, Beier, and Gericke (1997) explored the use of benzoylguanidines, including thiazole derivatives, as Na+/H+ exchanger inhibitors. These compounds could be used as adjunctive therapy in treating acute myocardial infarction, highlighting their potential in cardiac therapeutics (Baumgarth, Beier, & Gericke, 1997).
Antimalarial and Antiviral Potential
Fahim and Ismael (2021) investigated sulfonamides, including thiazole derivatives, for their antimalarial activity and potential application against COVID-19. The study indicates these compounds' potential in addressing infectious diseases (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-17-12-7-3-4-8-13(12)22-15(17)16-14(19)11-6-5-9-18(10-11)23(2,20)21/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYBTQFFXYVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.